molecular formula C18H23NO5S2 B2577883 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2309799-90-2

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2577883
CAS No.: 2309799-90-2
M. Wt: 397.5
InChI Key: XYVQGOJHUMYPHC-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, offers potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The introduction of the 2,5-dimethoxy groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions. The thiophen-3-yl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxan-4-ylmethyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition.

    Medicine: It may have potential as an antibiotic or antifungal agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to enzyme inhibition. This can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
  • 2,5-dimethoxy-N-(phenylmethyl)benzene-1-sulfonamide

Uniqueness

The unique combination of the 2,5-dimethoxy groups, the thiophen-3-yl group, and the oxan-4-ylmethyl group in 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other sulfonamides.

Properties

IUPAC Name

2,5-dimethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S2/c1-22-15-3-4-16(23-2)17(11-15)26(20,21)19-13-18(6-8-24-9-7-18)14-5-10-25-12-14/h3-5,10-12,19H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQGOJHUMYPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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